Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 262.35 g/mol. This compound is classified as a carbamate derivative, which is characterized by the presence of a carbamic acid functional group attached to a benzyl ester. Its structure consists of a piperidine ring, which is known for its biological activity, particularly in medicinal chemistry.
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is synthesized primarily in laboratory settings for research purposes, especially in organic synthesis and pharmacology. It belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities, including potential applications in drug development.
The synthesis of methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester typically involves several steps:
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action of methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester primarily involves its interaction with cholinesterase receptors. By inhibiting these enzymes, the compound affects neurotransmitter levels in the synaptic cleft, leading to various biological effects. This mechanism is particularly relevant in pharmacological contexts where modulation of cholinergic signaling is desired .
These properties play a crucial role in determining how the compound can be handled in laboratory settings and its potential applications in various fields .
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester has several significant applications:
These applications highlight the compound's versatility and importance within scientific research, particularly in medicinal chemistry and pharmacology.
The synthesis of methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester employs strategic carbamate protection and piperidine functionalization. A representative three-step route begins with N-Boc protection of 3-(aminomethyl)piperidine, followed by selective N-methylation at the piperidine nitrogen using methyl iodide under basic conditions (e.g., potassium carbonate). Deprotection with trifluoroacetic acid yields the N-methyl-3-(aminomethyl)piperidine intermediate. The final step involves carbamate formation via reaction with benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane, achieving yields of 68–82% after purification [2] [3]. Alternative routes utilize reductive amination for introducing the methyl group: condensation of piperidin-3-ylmethylamine with formaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent, followed by Cbz protection. This approach circumvents over-alkylation but requires rigorous stoichiometric control to limit dialkylated byproducts to <5% [2].
Key intermediates include:
Table 1: Comparative Synthetic Routes
Route | Key Steps | Critical Reagents | Yield (%) |
---|---|---|---|
Protection-Methylation | Boc protection → N-methylation → Deprotection → Cbz coupling | Boc₂O, CH₃I, TFA, Cbz-Cl | 68–82 |
Reductive Amination | Reductive methylation → Cbz protection | HCHO, NaBH(OAc)₃, Cbz-Cl | 70–78 |
Direct N-Functionalization | N-methylpiperidine quaternization with Cbz-activated carbamate | ClCOOBn, NEt₃ | 60–65 |
Stereocontrol at C3 of the piperidine ring is critical for chiral variants of methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester. Catalytic asymmetric hydrogenation enables enantioselective synthesis. For example, hydrogenation of 3-cyanopyridine derivatives using Ir/xyliphos or Rh/duphos catalysts achieves enantiomeric excess (ee) >95% for (S)-piperidine-3-carboxylic acid precursors. Subsequent reduction to the aminomethyl group (via LiAlH₄) and functionalization yields enantiopure building blocks [5].
Catalytic hydrogenation of unsaturated precursors (e.g., 1-benzyl-4-methylpyridinium salts) using palladium on carbon (Pd/C) under hydrogen pressure (45 psi) at 45°C quantitatively generates cis-substituted piperidines. This method, optimized for pharmaceutical intermediates like tofacitinib precursors, allows stereoselective installation of methyl groups at C4/C5 positions adjacent to the carbamoylmethyl functionality [5] [8]. Post-functionalization includes:
Table 2: Catalytic Systems for Stereoselective Synthesis
Catalyst System | Substrate Class | Conditions | Stereochemical Outcome |
---|---|---|---|
Pd/C (10 wt.%) | Pyridinium salts | H₂ (45 psi), 45°C, EtOH | cis-isomer >99:1 dr |
Ir/(S)-xyliphos | Enamides | H₂ (500 psi), 50°C, MeOH | 95–98% ee |
Rh/(R,R)-duphos | β-Dehydroamino acids | H₂ (60 psi), rt, DCM | 92–94% ee |
Carbamate bond formation between N-methylpiperidinemethylamine and benzyl chloroformate is optimized through solvent selection, stoichiometry, and temperature control. Anhydrous dichloromethane (DCM) at 0–5°C suppresses O-alkylation byproducts, with triethylamine (2.2 equiv) as base. Maintaining pH 8–9 via slow Cbz-Cl addition (1.05 equiv) limits hydrolysis and di-Cbz formation, improving isolated yields to 82% [2] [6].
Solvent effects were systematically evaluated:
Additives such as DMAP (4-dimethylaminopyridine, 0.1 equiv) accelerate carbamate coupling at ambient temperature while maintaining regioselectivity. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the title compound (C₁₅H₂₂N₂O₂, MW: 262.35 g/mol) with ≥95% purity [3] [6].
Table 3: Optimization Parameters for Carbamate Formation
Parameter | Condition A | Condition B | Condition C |
---|---|---|---|
Solvent | Dichloromethane | THF | Dioxane/H₂O (4:1) |
Temperature | 0–5°C | 25°C | 0–5°C |
Base | Triethylamine (2.2 eq) | Pyridine (3.0 eq) | Na₂CO₃ (aq) |
Cbz-Cl Equivalents | 1.05 | 1.20 | 1.10 |
Additive | None | DMAP (0.1 eq) | None |
Isolated Yield | 82% | 85%* | 65% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1